molecular formula C4H7NO B7942871 But-2-enamide

But-2-enamide

Cat. No.: B7942871
M. Wt: 85.10 g/mol
InChI Key: NQQRXZOPZBKCNF-UHFFFAOYSA-N
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Description

But-2-enamide, also known as crotonamide, is an organic compound with the molecular formula C₄H₇NO. It is a derivative of crotonic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by its unsaturated nature due to the presence of a double bond between the second and third carbon atoms in the butenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-enamide can be synthesized through several methods:

    Nucleophilic Acyl Substitution: This involves the reaction of crotonic acid with ammonia or an amine under acidic or basic conditions to form the amide.

    Partial Hydrolysis of Nitriles: Crotonitrile can be partially hydrolyzed to form 2-butenoic acid amide.

    Dehydration of Ammonium Salts: Ammonium salts of crotonic acid can be dehydrated to yield 2-butenoic acid amide.

Industrial Production Methods

Industrial production of 2-butenoic acid amide typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.

Chemical Reactions Analysis

But-2-enamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming butanoic acid amide.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.

    Addition Reactions: The double bond in 2-butenoic acid amide can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine and bromine. Major products formed from these reactions include butanoic acid amide, halogenated amides, and various substituted derivatives.

Scientific Research Applications

But-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-butenoic acid amide involves its interaction with various molecular targets and pathways. The presence of the amide group allows it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence biological processes, such as enzyme inhibition or activation, and can affect cellular functions.

Comparison with Similar Compounds

But-2-enamide can be compared with other similar compounds, such as:

    Crotonic Acid: The parent compound from which 2-butenoic acid amide is derived. It has a carboxyl group instead of an amide group.

    Isocrotonic Acid: An isomer of crotonic acid with a different arrangement of the double bond.

    3-Butenoic Acid: Another isomer with the double bond located between the third and fourth carbon atoms.

The uniqueness of 2-butenoic acid amide lies in its amide functional group, which imparts different chemical and physical properties compared to its carboxylic acid counterparts. This makes it valuable in various chemical reactions and applications.

Properties

IUPAC Name

but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030885
Record name 2-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23350-58-5
Record name 2-Butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23350-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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